N-(2-fluorobenzyl)valine
Description
N-(2-Fluorobenzyl)valine is a valine derivative where the amino group is substituted with a 2-fluorobenzyl moiety. The fluorine atom at the ortho position of the benzyl group introduces steric and electronic effects that influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity . This modification is common in medicinal chemistry to optimize pharmacokinetics, as fluorine’s electronegativity enhances intermolecular interactions (e.g., hydrogen bonding) while its small size minimizes steric hindrance.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.263 |
IUPAC Name |
2-[(2-fluorophenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16FNO2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
DVKGSFRTYMCTCD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-fluorobenzyl)valine with four analogs, highlighting key differences in molecular structure and properties:
Key Observations:
- Synthetic Accessibility : N-(2-azidobenzoyl)valine is synthesized efficiently (83% yield) via acid chloride intermediates, suggesting similar feasibility for the fluorobenzyl variant .
- Stability : Azide groups (N-(2-azidobenzoyl)valine) may pose stability risks (e.g., explosive tendencies), whereas fluorine enhances metabolic stability by resisting oxidative degradation .
Analytical Differentiation
Mass spectrometry (MS) fragmentation patterns distinguish these compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
